molecular formula C11H13ClO3 B13761651 [4-(chloromethyl)-3-methylphenyl] ethyl carbonate

[4-(chloromethyl)-3-methylphenyl] ethyl carbonate

Cat. No.: B13761651
M. Wt: 228.67 g/mol
InChI Key: XTKJPJROGKMSQA-UHFFFAOYSA-N
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Description

[4-(chloromethyl)-3-methylphenyl] ethyl carbonate: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenyl ethyl carbonate, where the phenyl ring is substituted with a chloromethyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(chloromethyl)-3-methylphenyl] ethyl carbonate typically involves the reaction of 4-(chloromethyl)-3-methylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

[ \text{4-(chloromethyl)-3-methylphenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in [4-(chloromethyl)-3-methylphenyl] ethyl carbonate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted phenyl ethyl carbonates
  • Carboxylic acids or ketones (from oxidation)
  • Alcohols (from reduction)

Scientific Research Applications

Chemistry:

    Reagent in Organic Synthesis: [4-(chloromethyl)-3-methylphenyl] ethyl carbonate is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions, enabling the study of biological processes.

Medicine:

    Prodrug Development: It can be used in the design of prodrugs, where the carbonate group is cleaved in vivo to release the active drug.

Industry:

    Polymer Production: The compound can be used as a monomer or a modifying agent in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of [4-(chloromethyl)-3-methylphenyl] ethyl carbonate depends on its application. In bioconjugation, the chloromethyl group reacts with nucleophiles on biomolecules, forming stable covalent bonds. In prodrug development, the carbonate group is hydrolyzed by esterases in the body, releasing the active drug. The molecular targets and pathways involved vary depending on the specific application and the nature of the nucleophile or enzyme involved.

Comparison with Similar Compounds

    Chloromethyl ethyl carbonate: Similar structure but lacks the methyl group on the phenyl ring.

    Methyl phenyl carbonate: Lacks the chloromethyl group.

    Ethyl phenyl carbonate: Lacks both the chloromethyl and methyl groups.

Uniqueness:

  • The presence of both the chloromethyl and methyl groups in [4-(chloromethyl)-3-methylphenyl] ethyl carbonate provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

[4-(chloromethyl)-3-methylphenyl] ethyl carbonate

InChI

InChI=1S/C11H13ClO3/c1-3-14-11(13)15-10-5-4-9(7-12)8(2)6-10/h4-6H,3,7H2,1-2H3

InChI Key

XTKJPJROGKMSQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC(=C(C=C1)CCl)C

Origin of Product

United States

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